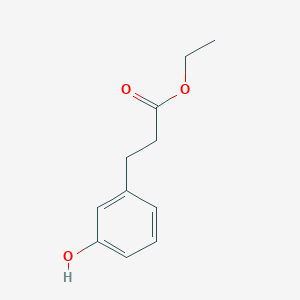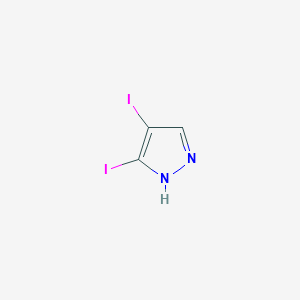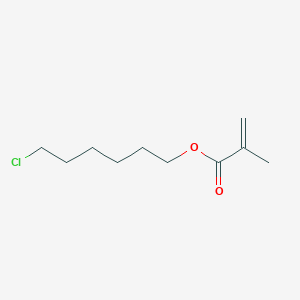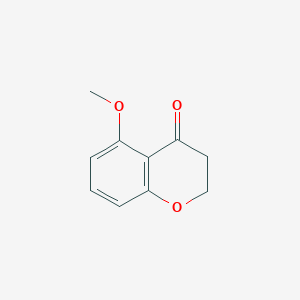
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-, also known as tert-butyldimethylsilyl ether, is a versatile reagent used in organic synthesis. It is a colorless, volatile liquid with a molecular formula of C9H22O2Si. Silane is widely used in scientific research due to its unique properties, including its ability to protect functional groups during chemical reactions and its compatibility with a wide range of solvents.
Mécanisme D'action
The mechanism of action of silane is based on its ability to protect functional groups during chemical reactions. Silane reacts with the hydroxyl group of alcohols, phenols, and carboxylic acids, forming a stable silyl ether. This reaction is reversible, allowing the silyl ether to be removed under mild conditions, such as treatment with trifluoroacetic acid.
Biochemical and Physiological Effects:
Silane is not known to have any significant biochemical or physiological effects. It is generally considered to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using silane in laboratory experiments include its ability to protect functional groups during chemical reactions, its compatibility with a wide range of solvents, and its ease of use. However, silane has some limitations, including its sensitivity to moisture and air, which can cause hydrolysis of the silyl ether. Silane is also relatively expensive compared to other protecting groups.
Orientations Futures
There are several future directions for research involving silane. One area of interest is the development of new methods for synthesizing silane, with a focus on increasing the yield and reducing the cost. Another area of interest is the development of new applications for silane, such as in the synthesis of new polymers or in the preparation of new organosilicon compounds. Additionally, research may focus on the development of new protecting groups that are more stable and less sensitive to moisture and air.
Applications De Recherche Scientifique
Silane is widely used in scientific research as a protecting group for functional groups during chemical reactions. It is commonly used in the synthesis of peptides, oligonucleotides, and carbohydrates. Silane is also used in the preparation of organosilicon compounds and as a reagent in the production of polymers.
Propriétés
IUPAC Name |
tert-butyl-dimethyl-propan-2-yloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-8(2)10-11(6,7)9(3,4)5/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJJSYAFFLGSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576983 | |
| Record name | tert-Butyl(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- | |
CAS RN |
17348-66-2 | |
| Record name | tert-Butyl(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)




![4-[(4-Fluorophenyl)methylene]piperidine](/img/structure/B1590906.png)


